Enhanced Lipophilicity (LogP) vs. Unsubstituted o-Phenylenediamine
The target compound possesses a calculated partition coefficient (LogP) of 3.07, indicating significantly higher lipophilicity than the parent o-phenylenediamine scaffold. Increased lipophilicity is a critical parameter for modulating cell permeability and blood-brain barrier penetration in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 |
| Comparator Or Baseline | Unsubstituted o-phenylenediamine; LogP ≈ 0.15 (baseline). No direct measurement for the target compound; value is a class-level inference. |
| Quantified Difference | Increase of approximately 2.9 log units |
| Conditions | Calculated value via ChemSrc database using fragment-based prediction methods. |
Why This Matters
A 2.9 log unit increase in lipophilicity fundamentally alters the compound's suitability as a building block for CNS-targeted or cell-permeable probe molecules, directly informing procurement for specific drug discovery projects.
